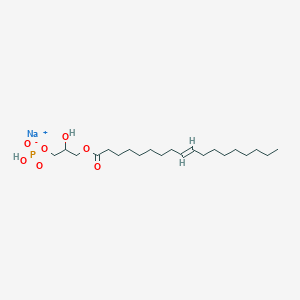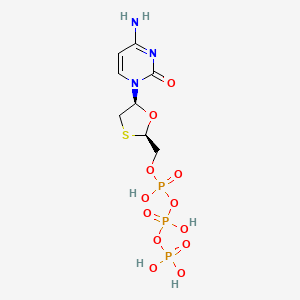
Lamivudine Triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lamivudine Triphosphate is the active metabolite of Lamivudine, a synthetic nucleoside analogue. Lamivudine is primarily used as an antiretroviral medication to treat HIV and chronic hepatitis B infections. The triphosphate form of Lamivudine is crucial for its antiviral activity, as it inhibits viral DNA synthesis by incorporating itself into the viral DNA chain, leading to chain termination .
準備方法
Synthetic Routes and Reaction Conditions
Lamivudine is synthesized through a multi-step process that involves the formation of its nucleoside analogue. The synthesis typically starts with the preparation of the oxathiolane ring, followed by the attachment of the cytosine base. The final step involves the phosphorylation of Lamivudine to form Lamivudine Triphosphate. This phosphorylation is carried out intracellularly by cellular kinases .
Industrial Production Methods
Industrial production of Lamivudine involves large-scale chemical synthesis followed by purification processes. The synthesis is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
化学反応の分析
Types of Reactions
Lamivudine Triphosphate undergoes several types of chemical reactions, including:
Phosphorylation: The conversion of Lamivudine to its triphosphate form.
Incorporation into DNA: This compound is incorporated into viral DNA by reverse transcriptase, leading to DNA chain termination
Common Reagents and Conditions
The phosphorylation of Lamivudine to form this compound is facilitated by cellular kinases in the presence of ATP. The incorporation into viral DNA occurs under physiological conditions within infected cells .
Major Products Formed
The major product formed from the incorporation of this compound into viral DNA is a terminated DNA chain, which prevents further viral replication .
科学的研究の応用
Lamivudine Triphosphate has several scientific research applications, including:
Antiviral Research: It is extensively studied for its efficacy in inhibiting HIV and hepatitis B virus replication
Cancer Research: Recent studies suggest that Lamivudine may sensitize cancer cells to chemotherapy and prevent the reactivation of hepatitis B virus during cancer treatment.
Neurodegenerative Diseases: Research indicates that Lamivudine may have protective effects against neurodegenerative disorders such as Alzheimer’s disease by inhibiting retrotransposon activity.
作用機序
Lamivudine Triphosphate exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of HIV and the polymerase enzyme of hepatitis B virus. The triphosphate form is incorporated into the viral DNA, leading to chain termination and preventing further viral replication. This mechanism involves the competitive inhibition of natural nucleotides and the incorporation of the analogue into the growing DNA chain .
類似化合物との比較
Similar Compounds
Zidovudine (AZT): Another nucleoside reverse transcriptase inhibitor used to treat HIV.
Tenofovir: A nucleotide analogue used to treat HIV and hepatitis B.
Emtricitabine: A nucleoside reverse transcriptase inhibitor similar to Lamivudine
Uniqueness
Lamivudine Triphosphate is unique in its high efficacy and low toxicity profile compared to other nucleoside analogues. It is well-tolerated and can be used in combination with other antiretroviral agents to enhance therapeutic outcomes .
特性
CAS番号 |
143188-53-8 |
|---|---|
分子式 |
C8H14N3O12P3S |
分子量 |
469.20 g/mol |
IUPAC名 |
[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15)/t6-,7+/m0/s1 |
InChIキー |
YLEQMGZZMCJKCN-NKWVEPMBSA-N |
異性体SMILES |
C1[C@H](O[C@H](S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
正規SMILES |
C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


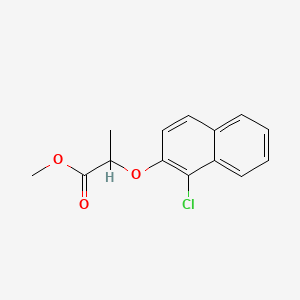
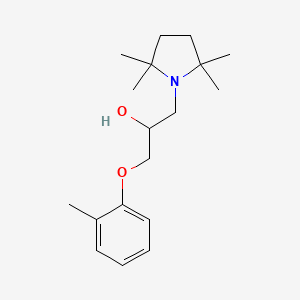
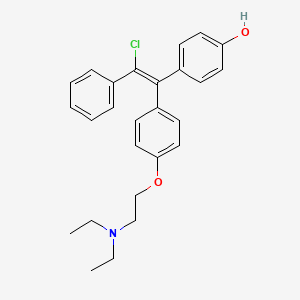
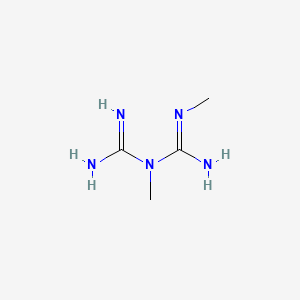
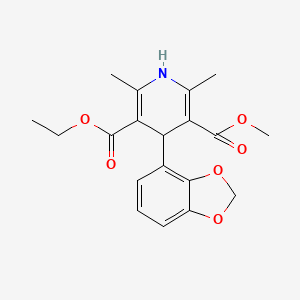
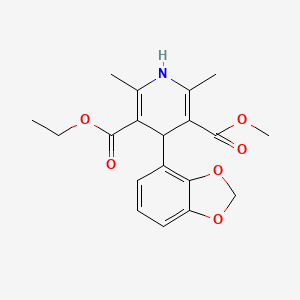
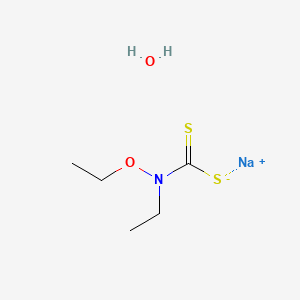
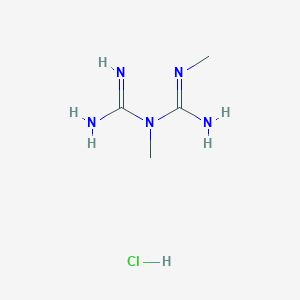
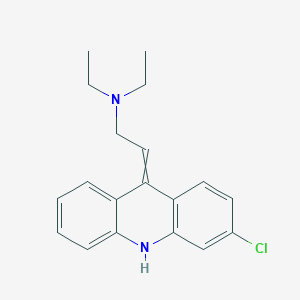
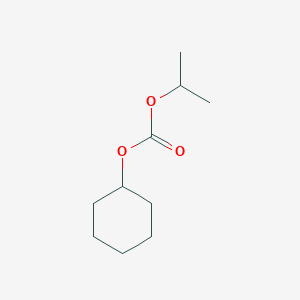
![[3-Acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate](/img/structure/B10858624.png)
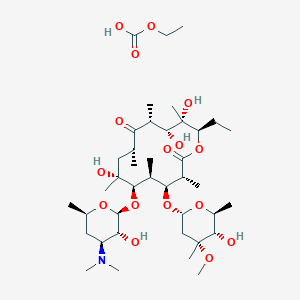
![propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate](/img/structure/B10858654.png)
